molecular formula C8H16ClNO3 B1443297 4-Piperidinyl 2-methoxyacetate hydrochloride CAS No. 1220031-63-9

4-Piperidinyl 2-methoxyacetate hydrochloride

Cat. No. B1443297
M. Wt: 209.67 g/mol
InChI Key: CYUCOFSOCPRMHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Piperidinyl 2-methoxyacetate hydrochloride is a chemical compound with the molecular formula C8H16ClNO3 . It has an average mass of 209.671 Da and a monoisotopic mass of 209.081863 Da . This product is intended for research use only.


Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

The molecular structure of 4-Piperidinyl 2-methoxyacetate hydrochloride consists of 8 carbon atoms, 16 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms . The molecular weight of the compound is 209.67 g/mol.

Scientific Research Applications

Radioligand Development for PET Imaging

  • Synthesis and Evaluation of Dopamine D4 Receptor Antagonists : One study involved the synthesis of a compound labeled with carbon-11 as a potential radioligand for non-invasive assessment of dopamine D4 receptors in vivo using positron emission tomography (PET). Although the biodistribution studies in rats indicated uniform distribution in the brain, the rapid metabolism suggested limitations for its application in dopamine D4 receptor studies via PET (Matarrese et al., 2000).

Chemical Synthesis and Structure Analysis

  • Intermediate and Metabolite Synthesis : The synthesis of 2,2-diphenyl-2-hydroxyacetic acid-1-methyl-4-piperidinyl ester, an important intermediate and metabolite of propiverine hydrochloride, was achieved with high yield and purity. This underscores the compound's role in the synthesis of medically relevant chemicals (Fu De-cai, 2008).

Pharmacological Applications

  • Spasmolytic Properties and Bronchial Hyperreactivity Protection : A derivative demonstrated spasmolytic properties, especially in the bronchi, and showed protection against histamine and methacholine-induced bronchospasm in asthmatic patients, highlighting its potential therapeutic application in respiratory conditions (Maesen et al., 2004).

Antioxidant and Antimicrobial Potential

  • Novel Oxime Esters Synthesis and Biological Activity : Synthesis of novel oxime esters based on a piperidin-4-one core demonstrated significant antioxidant and antimicrobial activities, showing potential for the development of new therapeutic agents (Harini et al., 2014).

Psychotherapeutic Drug Intermediates

  • Synthesis of Psychotherapeutic Drug Intermediates : Research into the synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride, an intermediate in psychotherapeutic drugs, emphasizes the compound's significance in the development of medications for mental health disorders (Ji Ya-fei, 2011).

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that 4-Piperidinyl 2-methoxyacetate hydrochloride may have potential applications in the field of drug design and synthesis.

properties

IUPAC Name

piperidin-4-yl 2-methoxyacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-11-6-8(10)12-7-2-4-9-5-3-7;/h7,9H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUCOFSOCPRMHH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)OC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Piperidinyl 2-methoxyacetate hydrochloride

CAS RN

1220031-63-9
Record name Acetic acid, 2-methoxy-, 4-piperidinyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220031-63-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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